![molecular formula C11H9N3O B12987079 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12987079.png)
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system consisting of a pyrrole and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through various methods. One notable method involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology provides a green and efficient approach for the synthesis of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic protocol has been demonstrated by gram-scale synthesis . This suggests potential for industrial application with further optimization.
Chemical Reactions Analysis
Types of Reactions: 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising antineoplastic activity, making it a candidate for cancer research.
Industry: The compound’s unique structure makes it valuable for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects is primarily through interaction with cellular targets involved in cancer cell proliferation. It is believed to interfere with DNA synthesis and repair mechanisms, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways are still under investigation, but its antineoplastic activity is a key area of focus.
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the amino group at the 7-position.
Indolo[1,2-a]quinoxalin-6(5H)-one: Contains an indole moiety instead of a pyrrole moiety.
Thiazolo[3,4-a]quinoxalin-4(5H)-one: Features a thiazole ring fused to the quinoxaline system.
Uniqueness: 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the amino group at the 7-position, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry.
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
7-amino-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C11H9N3O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,12H2,(H,13,15) |
InChI Key |
YXTRBRGHQOWBDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)N)NC(=O)C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


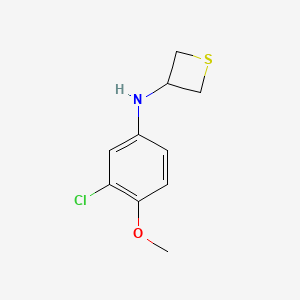
![tert-Butyl 1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12987006.png)
![Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate](/img/structure/B12987007.png)
![2,5-Dibromo-6-fluorobenzo[d]thiazole](/img/structure/B12987009.png)
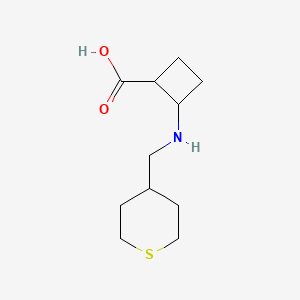
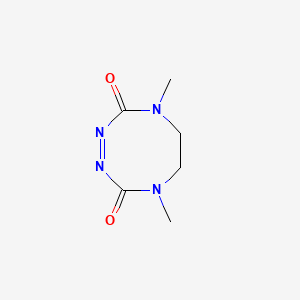
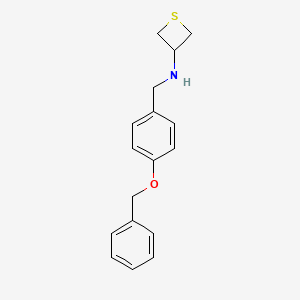
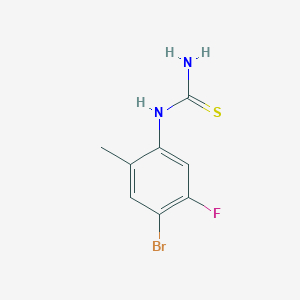
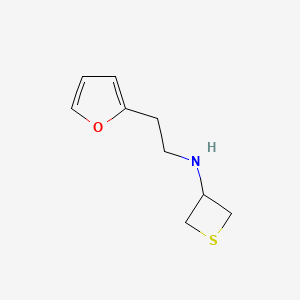
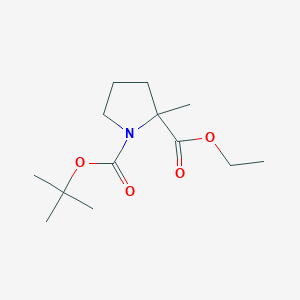
![2,7-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B12987066.png)
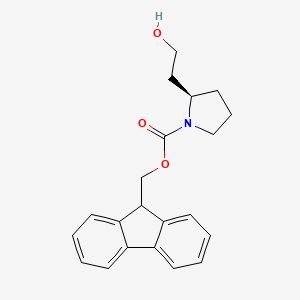
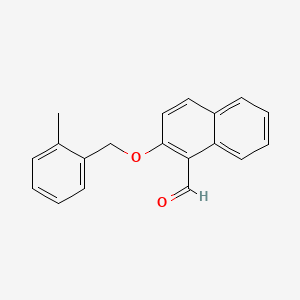
![6-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B12987084.png)
